4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
CAS No.: 338771-25-8
Cat. No.: VC6956558
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 338771-25-8 |
---|---|
Molecular Formula | C16H12ClN3O2 |
Molecular Weight | 313.74 |
IUPAC Name | 4-(4-chlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |
Standard InChI | InChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3 |
Standard InChI Key | ZKGVQHCNBPZYLC-UHFFFAOYSA-N |
SMILES | COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a 4-chlorophenoxy group, at the 5-position with a methoxy group, and at the 2-position with a pyridinyl moiety. This arrangement creates a planar structure with conjugated π-electrons, as evidenced by computational models . The chlorophenoxy group introduces electron-withdrawing effects, while the methoxy group contributes electron-donating character, creating a polarized electronic environment that influences reactivity.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing Approaches
Synthetic Routes
The synthesis of 4-(4-chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine likely proceeds through sequential functionalization of a pyrimidine precursor. A plausible route involves:
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Core Formation: Construction of the 5-methoxy-2-pyridinylpyrimidine scaffold via cyclocondensation of β-diketones with amidines.
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Chlorination: Introduction of a chlorine atom at the 4-position using phosphoryl chloride (POCl) under reflux .
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Phenoxy Substitution: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with 4-chlorophenol in the presence of a base such as potassium carbonate.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Expected Yield |
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1 | POCl, reflux, 1.5 h | 85–90% |
2 | 4-Chlorophenol, KCO, DMF, 80°C | 70–75%* |
*Estimated based on analogous SNAr reactions.
Industrial-Scale Production
Large-scale synthesis would require optimization of reaction parameters to maximize yield and purity. Continuous flow reactors could enhance heat transfer during the exothermic chlorination step, while membrane-based separation technologies might improve isolation of the final product. Industrial processes would prioritize atom economy, with particular attention to recycling unreacted POCl and minimizing halogenated waste streams.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic attack at the 4-position. While the chlorophenoxy group in the target compound reduces reactivity compared to its 4-chloro analog, strong nucleophiles (e.g., amines, thiols) can displace the phenoxy group under forcing conditions:
Such reactions typically require polar aprotic solvents and elevated temperatures.
Oxidation and Reduction
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Methoxy Group Oxidation: Treatment with strong oxidizing agents like KMnO could convert the methoxy group to a carbonyl, though steric hindrance from adjacent substituents might limit this reactivity.
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Pyridine Reduction: Catalytic hydrogenation (H, Pd/C) would saturate the pyridine ring to piperidine, altering the compound’s aromaticity and biological activity.
Applications in Scientific Research
Medicinal Chemistry
Pyrimidine derivatives are privileged structures in drug discovery due to their ability to mimic purine bases and interact with biological targets. While specific studies on this compound are lacking, structural analogs have shown:
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Kinase Inhibition: 4-Arylpyrimidines inhibit tyrosine kinases involved in cancer progression .
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Antimicrobial Activity: Chlorophenoxy substituents enhance membrane permeability in Gram-positive bacteria.
Material Science
The extended π-system and halogen content make this compound a candidate for:
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Organic Semiconductors: As electron-transport layers in OLED devices.
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Liquid Crystals: Mesomorphic behavior induced by planar aromatic cores and flexible substituents.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
*Data from fluorinated analog studies .
The chlorophenoxy group in the target compound increases molecular weight and lipophilicity (clogP ≈ 3.1 vs. 2.4 for the chloro analog), potentially enhancing blood-brain barrier penetration but reducing aqueous solubility.
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